molecular formula C11H16N2O2 B7844896 4-[2-(Dimethylamino)ethoxy]benzamide

4-[2-(Dimethylamino)ethoxy]benzamide

Cat. No.: B7844896
M. Wt: 208.26 g/mol
InChI Key: RFSXFYLFSFMTDX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethoxy]benzamide typically involves the reaction of 4-hydroxybenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Dimethylamino)ethoxy]benzamide can undergo various chemical reactions, including:

  • Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.

  • Reduction: The compound can be reduced to produce 4-[2-(dimethylamino)ethoxy]aniline.

  • Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives

  • Reduction: 4-[2-(dimethylamino)ethoxy]aniline

  • Substitution: Various functionalized derivatives

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]benzamide has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It has potential therapeutic applications, including its use as an anti-inflammatory agent and in the development of new drugs.

  • Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

4-[2-(Dimethylamino)ethoxy]benzamide is similar to other compounds such as 4-(dimethylamino)benzamide and 4-(dimethylamino)phenol. its unique structure and properties set it apart from these compounds. For example, the presence of the ethoxy group in this compound provides it with distinct chemical reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzamide

  • 4-(Dimethylamino)phenol

  • 4-[2-(Dimethylamino)ethyl]morpholine

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)7-8-15-10-5-3-9(4-6-10)11(12)14/h3-6H,7-8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSXFYLFSFMTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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